molecular formula C10H10N2S B1267488 4-Benzyl-1,3-thiazol-2-amine CAS No. 7496-56-2

4-Benzyl-1,3-thiazol-2-amine

Cat. No. B1267488
CAS RN: 7496-56-2
M. Wt: 190.27 g/mol
InChI Key: FDUDPXVHCZKIOJ-UHFFFAOYSA-N
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Patent
US04826861

Procedure details

10 g of 1-chloro 3-phenyl propan-2-one are added to 3.9 g thiourea in 100 ml ethanol. The mixture is refluxed for 2 hours. After cooling the whole is concentrated under reduced pressure. The residue is taken up in diluted ammonia then extracted with ether. After purifications the so obtained solid is converted into its hydrochloride which melts at 127°. The yield is=79%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[CH2:4]([C:3]1[N:12]=[C:13]([NH2:15])[S:14][CH:2]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(CC1=CC=CC=C1)=O
Name
Quantity
3.9 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the
CONCENTRATION
Type
CONCENTRATION
Details
whole is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
then extracted with ether

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.